![molecular formula C19H19ClN4O4 B11547250 (3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide](/img/structure/B11547250.png)
(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide
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Overview
Description
(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrophenyl group, a formamido group, and an ethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by the formation of the formamido group through a formylation reaction. The final step involves the coupling of the intermediate with an ethylphenyl butanamide derivative under specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-methylphenyl)butanamide
- (3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-propylphenyl)butanamide
- (3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-isopropylphenyl)butanamide
Uniqueness
What sets (3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interaction with biological targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C19H19ClN4O4 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O4/c1-3-13-6-4-5-7-16(13)21-18(25)10-12(2)22-23-19(26)14-8-9-17(24(27)28)15(20)11-14/h4-9,11H,3,10H2,1-2H3,(H,21,25)(H,23,26)/b22-12+ |
InChI Key |
QHWHXRICKBZPTR-WSDLNYQXSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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